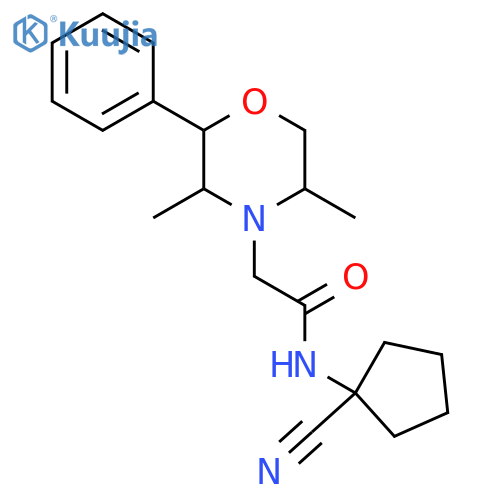Cas no 1333853-21-6 (N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide)

1333853-21-6 structure
商品名:N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide
N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- EN300-26686975
- Z1171982501
- N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide
- AKOS033133078
- 1333853-21-6
-
- インチ: 1S/C20H27N3O2/c1-15-13-25-19(17-8-4-3-5-9-17)16(2)23(15)12-18(24)22-20(14-21)10-6-7-11-20/h3-5,8-9,15-16,19H,6-7,10-13H2,1-2H3,(H,22,24)
- InChIKey: SFJACAHCMHXUCA-UHFFFAOYSA-N
- ほほえんだ: O1CC(C)N(CC(NC2(C#N)CCCC2)=O)C(C)C1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 341.21032711g/mol
- どういたいしつりょう: 341.21032711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26686975-0.05g |
1333853-21-6 | 90% | 0.05g |
$212.0 | 2023-09-11 |
N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
1333853-21-6 (N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide) 関連製品
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
